molecular formula C6H4BrF3N2 B1403604 4-Bromo-6-(trifluoromethyl)pyridin-2-amine CAS No. 1196147-49-5

4-Bromo-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1403604
CAS No.: 1196147-49-5
M. Wt: 241.01 g/mol
InChI Key: HAHXGHOCCWZKAV-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a bromopyridine derivative with a trifluoromethyl-substituted boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and amine groups on the pyridine ring, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Biological Activity

4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring, contributing to its unique chemical properties and reactivity.

  • Molecular Formula : C₆H₄BrF₃N
  • Molecular Weight : Approximately 241.01 g/mol
  • Functional Groups : The presence of the trifluoromethyl group significantly influences the electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.
  • Antimicrobial Activity : The trifluoromethyl substituent has been linked to enhanced antimicrobial properties, particularly against certain bacterial strains.

Antichlamydial Activity

One significant area of research has been the evaluation of this compound against Chlamydia trachomatis. A study indicated that compounds with a trifluoromethyl group exhibited selective activity against this pathogen without affecting host cell viability. The presence of the trifluoromethyl group was crucial for achieving this selectivity, as derivatives lacking this group showed no significant activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyridine ring can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl at specific positions enhances potency against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The following table summarizes the SAR findings related to various derivatives:

Compound NameMIC (µg/mL)Activity Type
This compound32Antichlamydial
5-Bromo-2-(difluoromethyl)pyridine64Moderate Antibacterial
3-Bromo-2-(trifluoromethyl)pyridine128Low Antibacterial
Unsubstituted Pyridine Derivative>256Inactive

This table illustrates how variations in substitution patterns influence biological activity, highlighting the importance of the trifluoromethyl group in enhancing efficacy.

Case Studies and Research Findings

  • Chlamydia Inhibition : Research demonstrated that derivatives containing a trifluoromethyl group were more effective than existing treatments like spectinomycin, indicating potential for new therapeutic options against chlamydial infections .
  • Antimicrobial Efficacy : In vitro studies showed that compounds with similar structures but lacking electron-withdrawing groups displayed significantly reduced activity against S. aureus, underscoring the role of such groups in enhancing antimicrobial properties .
  • Cellular Assays : Further investigations into cellular interactions revealed that compounds with a similar structural motif exhibited high cellular potency and selectivity towards targeted pathways, making them promising candidates for drug development .

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHXGHOCCWZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268960
Record name 4-Bromo-6-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-49-5
Record name 4-Bromo-6-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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